molecular formula C21H23N5O3S B11514036 (2Z)-N-(4-methoxyphenyl)-2-[1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide

(2Z)-N-(4-methoxyphenyl)-2-[1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide

Cat. No.: B11514036
M. Wt: 425.5 g/mol
InChI Key: PHJZOCSSURDPLG-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-3-{[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA is a complex organic compound that features a combination of aromatic, indole, morpholine, and thiourea functional groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-3-{[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indole core: Starting from an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the morpholine group: This can be achieved through nucleophilic substitution reactions.

    Formation of the thiourea linkage: This step involves the reaction of an isothiocyanate with an amine group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-3-{[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl or imine groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Potential therapeutic agent due to its complex structure and functional groups.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with similar structures might:

    Bind to enzymes or receptors: Inhibiting or activating their function.

    Interact with DNA or RNA: Affecting gene expression or protein synthesis.

    Modulate signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHOXYPHENYL)-3-{[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}UREA: Similar structure but with a urea group instead of thiourea.

    1-(4-METHOXYPHENYL)-3-{[(3Z)-1-[(PIPERIDIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA: Similar structure but with a piperidine group instead of morpholine.

Uniqueness

The unique combination of functional groups in 1-(4-METHOXYPHENYL)-3-{[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

1-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C21H23N5O3S/c1-28-16-8-6-15(7-9-16)22-21(30)24-23-19-17-4-2-3-5-18(17)26(20(19)27)14-25-10-12-29-13-11-25/h2-9,27H,10-14H2,1H3,(H,22,30)

InChI Key

PHJZOCSSURDPLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N=NC2=C(N(C3=CC=CC=C32)CN4CCOCC4)O

Origin of Product

United States

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